Enzyme Substrate Discrimination: 143‑Fold Lower Velocity of L-Alaninamide vs D-Alaninamide on D‑Amidase
The D‑stereospecific amidase from Arthrobacter sp. NJ‑26 discriminates sharply between enantiomers. Relative velocity toward L‑alaninamide is approximately 0.7 % of that toward D‑alaninamide, corresponding to a ~143‑fold preference for the D‑enantiomer [1]. This near‑absolute stereoselectivity allows L‑alaninamide to remain essentially unreacted in resolutions of racemic alaninamide.
| Evidence Dimension | Enzymatic relative velocity (D‑amidase) |
|---|---|
| Target Compound Data | Relative velocity: ~0.7 % of D‑alaninamide |
| Comparator Or Baseline | D‑Alaninamide: relative velocity set as 100 % |
| Quantified Difference | ~143‑fold lower velocity for L‑alaninamide (0.7 % vs 100 %) |
| Conditions | Purified D‑amidase from Arthrobacter sp. NJ‑26; pH 7.5; 30 °C; substrate concentration not limiting. |
Why This Matters
Procurement of L‑alaninamide over D‑alaninamide is mandatory for enzymatic resolutions requiring the L‑enantiomer as the unreactive partner; the 143‑fold velocity gap confirms that batch purity will not be compromised by trace amidase activity.
- [1] Asano, Y., Nakazawa, A., Kato, Y. & Kondo, K. (1992) Enzymatic Production of D‑Alanine from DL‑Alaninamide by Novel D‑Alaninamide Specific Amide Hydrolase. Bioscience, Biotechnology, and Biochemistry, 56(12), 1980‑1984. View Source
